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molecular formula C12H16BrN3O2 B8765509 (5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone

(5-Bromo-pyridin-2-yl)-(4-(2-hydroxy-ethyl)-piperazin-1-yl)-methanone

Cat. No. B8765509
M. Wt: 314.18 g/mol
InChI Key: DYLHLRQIXBOKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08030487B2

Procedure details

The title compound was prepared from 5-bromo-pyridine-2-carboxylic acid (1.0 g, 5.0 mmol) and 2-piperazin-1-yl-ethanol (1.0 g, 7.7 mmol) according to Method A (Example 89). After the removal of solvent, the residue was triturated in hexane-Et2O (5:1 v/v) and the white solid filtered (1.0 g, 65%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([OH:10])=O)=[N:6][CH:7]=1.[N:11]1([CH2:17][CH2:18][OH:19])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1>>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([N:14]2[CH2:15][CH2:16][N:11]([CH2:17][CH2:18][OH:19])[CH2:12][CH2:13]2)=[O:10])=[N:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(=O)O
Name
Quantity
1 g
Type
reactant
Smiles
N1(CCNCC1)CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the removal of solvent
CUSTOM
Type
CUSTOM
Details
the residue was triturated in hexane-Et2O (5:1 v/v)
FILTRATION
Type
FILTRATION
Details
the white solid filtered (1.0 g, 65%)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(=O)N1CCN(CC1)CCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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